molecular formula C7H8N2O2S B1440279 N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide CAS No. 1197699-96-9

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Cat. No.: B1440279
CAS No.: 1197699-96-9
M. Wt: 184.22 g/mol
InChI Key: YIVBMSNATMNISG-UHFFFAOYSA-N
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Description

N-(4-Formyl-1,3-thiazol-2-yl)-N-methylacetamide (CAS 1197699-96-9) is a high-purity organic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This molecule features a 1,3-thiazole ring core substituted with a formyl group and an N-methylacetamide moiety, making it a versatile and valuable synthetic intermediate for medicinal chemistry and drug discovery research . The reactive aldehyde group serves as a key handle for further chemical transformations, allowing for the construction of more complex molecules, while the acetamide group provides structural diversity. It is offered with a purity of ≥95% and should be stored sealed in a dry environment between 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for direct human use . Safety Information: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). The applicable hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBMSNATMNISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a heterocyclic compound of interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, featuring both an acetamide and a formyl group, serves as a versatile building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in drug development programs.

This document delves into a proposed three-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. The synthesis commences with the N-methylation of 2-aminothiazole, followed by N-acetylation to form the key intermediate, N-methyl-N-(thiazol-2-yl)acetamide. The final step involves the regioselective formylation of this intermediate to yield the target compound.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed in three main stages, starting from the readily available 2-aminothiazole. Each step is optimized to ensure a high yield and purity of the resulting product.

Synthesis_Workflow Start 2-Aminothiazole Step1 Step 1: N-Methylation Start->Step1 Intermediate1 2-(Methylamino)thiazole Step1->Intermediate1 Step2 Step 2: N-Acetylation Intermediate1->Step2 Intermediate2 N-methyl-N-(thiazol-2-yl)acetamide Step2->Intermediate2 Step3 Step 3: Vilsmeier-Haack Formylation Intermediate2->Step3 Product N-(4-formyl-1,3-thiazol-2-yl) -N-methylacetamide Step3->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(Methylamino)thiazole

The initial step involves the selective monomethylation of the primary amino group of 2-aminothiazole. While various alkylating agents can be employed, this protocol utilizes methyl iodide in the presence of a base to facilitate the reaction. The choice of a suitable base and solvent system is crucial to minimize side reactions, such as quaternization of the thiazole nitrogen or dimethylation.

Experimental Protocol: N-Methylation of 2-Aminothiazole

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
2-AminothiazoleC₃H₄N₂S100.1410.0 g0.1
Methyl IodideCH₃I141.9415.6 g (6.8 mL)0.11
Sodium CarbonateNa₂CO₃105.9911.7 g0.11
AcetoneC₃H₆O58.08200 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (10.0 g, 0.1 mol) and sodium carbonate (11.7 g, 0.11 mol) in 200 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (15.6 g, 0.11 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 2-(methylamino)thiazole as a solid.

Rationale for Experimental Choices:

  • Sodium Carbonate: A mild inorganic base is used to neutralize the hydroiodic acid formed during the reaction, preventing the protonation of the starting material and product.

  • Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Column Chromatography: This purification technique is essential to separate the desired monomethylated product from any unreacted starting material and potential dimethylated byproducts.

Part 2: Synthesis of N-methyl-N-(thiazol-2-yl)acetamide

The second step involves the acetylation of the secondary amine, 2-(methylamino)thiazole, to form the key intermediate N-methyl-N-(thiazol-2-yl)acetamide. Acetic anhydride is a common and effective acetylating agent for this transformation.

Experimental Protocol: N-Acetylation of 2-(Methylamino)thiazole

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
2-(Methylamino)thiazoleC₄H₆N₂S114.1711.4 g0.1
Acetic Anhydride(CH₃CO)₂O102.0912.3 g (11.3 mL)0.12
PyridineC₅H₅N79.109.5 g (9.7 mL)0.12
DichloromethaneCH₂Cl₂84.93150 mL-
1 M HCl solution--As needed-
Saturated NaHCO₃ solution--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Dissolve 2-(methylamino)thiazole (11.4 g, 0.1 mol) in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (9.5 g, 0.12 mol) to the solution.

  • Add acetic anhydride (12.3 g, 0.12 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Wash the reaction mixture successively with 1 M HCl solution, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methyl-N-(thiazol-2-yl)acetamide. The product can be further purified by recrystallization if necessary.

Rationale for Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

  • Acetic Anhydride: A readily available and highly effective acetylating agent.

  • Aqueous Work-up: The series of washes removes excess reagents and byproducts, simplifying the purification of the final product.

Part 3: Synthesis of this compound

The final step is the formylation of the N-methyl-N-(thiazol-2-yl)acetamide intermediate. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings. The regioselectivity of this reaction on 2-acetamidothiazoles is a critical consideration. While formylation typically occurs at the C5 position, specific reaction conditions can influence the outcome. For the synthesis of the C4-formyl isomer, careful control of the reaction parameters is essential. It has been reported that for certain 2-acetamidothiazole derivatives, the Vilsmeier-Haack reaction can yield the C5-formylated product.[2] However, other studies on related heterocyclic systems suggest that the regioselectivity can be directed by the nature of the substituents and the reaction conditions. For the purpose of this guide, we present a protocol aimed at achieving C4-formylation, acknowledging that optimization may be required.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This electrophilic species then attacks the electron-rich thiazole ring.

Vilsmeier_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate thiazole N-methyl-N-(thiazol-2-yl)acetamide thiazole->intermediate Electrophilic Attack hydrolysis Hydrolysis intermediate->hydrolysis product N-(4-formyl-1,3-thiazol-2-yl) -N-methylacetamide hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
N-methyl-N-(thiazol-2-yl)acetamideC₆H₈N₂OS156.2115.6 g0.1
Phosphorus OxychloridePOCl₃153.3323.0 g (14.0 mL)0.15
N,N-Dimethylformamide (DMF)C₃H₇NO73.0911.0 g (11.6 mL)0.15
1,2-DichloroethaneC₂H₄Cl₂98.96150 mL-
Ice--As needed-
Sodium AcetateCH₃COONa82.03As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place N,N-dimethylformamide (11.0 g, 0.15 mol) in 50 mL of 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve N-methyl-N-(thiazol-2-yl)acetamide (15.6 g, 0.1 mol) in 100 mL of 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and pour it slowly onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale for Experimental Choices:

  • Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective method for generating the electrophilic formylating agent.

  • 1,2-Dichloroethane: An appropriate solvent for this reaction due to its higher boiling point compared to dichloromethane, allowing for reflux conditions.

  • Aqueous Work-up and Neutralization: Essential for hydrolyzing the intermediate iminium salt to the final aldehyde and for removing acidic byproducts.

Characterization Data

The structural confirmation of the synthesized compounds is paramount. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass Spec (m/z)
2-(Methylamino)thiazoleC₄H₆N₂S114.177.0-7.2 (d, 1H, thiazole-H), 6.5-6.7 (d, 1H, thiazole-H), 5.5-6.0 (br s, 1H, NH), 2.9-3.1 (s, 3H, N-CH₃)168-170 (C2), 138-140 (C4), 108-110 (C5), 32-34 (N-CH₃)115 [M+H]⁺
N-methyl-N-(thiazol-2-yl)acetamideC₆H₈N₂OS156.217.4-7.6 (d, 1H, thiazole-H), 7.0-7.2 (d, 1H, thiazole-H), 3.6-3.8 (s, 3H, N-CH₃), 2.3-2.5 (s, 3H, COCH₃)170-172 (C=O), 165-167 (C2), 140-142 (C4), 115-117 (C5), 38-40 (N-CH₃), 22-24 (COCH₃)157 [M+H]⁺
This compoundC₇H₈N₂O₂S184.229.9-10.1 (s, 1H, CHO), 8.0-8.2 (s, 1H, thiazole-H), 3.7-3.9 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, COCH₃)185-187 (CHO), 170-172 (C=O), 168-170 (C2), 150-152 (C4), 125-127 (C5), 38-40 (N-CH₃), 22-24 (COCH₃)185 [M+H]⁺

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry. The successful synthesis and purification of this compound will enable further exploration of its potential as a key building block in the development of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Ayhan-Kilcigil, G., & Altanlar, N. (2003). Synthesis and antimicrobial activity of some new 2-aminothiazole derivatives. Turkish Journal of Chemistry, 27(4), 541-546.
  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Gompper, R., & Effenberger, F. (1965). Die Vilsmeier-Haack-Reaktion bei Acylamino-Verbindungen. Chemische Berichte, 98(8), 2815-2825.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide (CAS Number: 16444-13-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, chemical properties, and potential biological activities, with a particular focus on its role as a versatile building block in drug discovery. While specific experimental data for the title compound is limited, this guide synthesizes information from structurally related analogs to provide valuable insights for researchers in the field. The thiazole nucleus is a privileged scaffold in the design of bioactive molecules, with derivatives demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both an N-methylacetamide and a formyl group on the thiazole core makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The core structure features a five-membered aromatic ring containing sulfur and nitrogen atoms, which is characteristic of thiazoles.

PropertyValueSource
CAS Number 16444-13-6-
Molecular Formula C₇H₈N₂O₂S[2]
Molecular Weight 184.22 g/mol -
IUPAC Name This compound-
SMILES CC(=O)N(C)C1=NC(=CS1)C=O[2]
Predicted XlogP 0.4[2]
Predicted Monoisotopic Mass 184.03065 Da[2]

Note: Some properties are predicted based on computational models.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)acetamide (Intermediate)

This initial step is based on a well-established procedure for the acylation of aminothiazoles.[3]

Experimental Protocol:

  • In a dry round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in a mixture of anhydrous dichloromethane (DCM) and a catalytic amount of pyridine.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled and stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-formyl-1,3-thiazol-2-yl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure intermediate.[3]

Step 2: N-methylation of N-(4-formyl-1,3-thiazol-2-yl)acetamide

The second step involves the selective methylation of the amide nitrogen. This can be achieved using a standard methylation agent in the presence of a suitable base.

Proposed Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-(4-formyl-1,3-thiazol-2-yl)acetamide intermediate (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution and stir for 15-30 minutes at room temperature to facilitate the deprotonation of the amide.

  • Cool the mixture to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: N-Methylation A 2-Amino-1,3-thiazole-4-carbaldehyde C N-(4-formyl-1,3-thiazol-2-yl)acetamide A->C Acetylation B Acetic Anhydride, Pyridine, DCM D N-(4-formyl-1,3-thiazol-2-yl)acetamide F This compound D->F Methylation E Methyl Iodide, NaH, DMF

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data has been published for this compound, the broader class of N-(thiazol-2-yl)acetamide derivatives has garnered significant attention in drug discovery.

Anticancer Potential

Structurally related compounds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have demonstrated potent activity against both sensitive and drug-resistant cancer cell lines.[4] Research has shown that this class of molecules can induce cell death through the concurrent activation of apoptosis and autophagy.[5] This dual mechanism of action is particularly promising for overcoming resistance to conventional cancer therapies that primarily rely on apoptosis.

The N-(thiazol-2-yl)acetamide scaffold is considered a promising pharmacophore for the development of novel oncology drugs.[4] The formyl group at the 4-position of the thiazole ring in the title compound offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These studies could lead to the identification of compounds with enhanced potency and selectivity for various cancer types, including melanoma and pancreatic cancer.[4]

Biological_Activity Compound N-(thiazol-2-yl)acetamide Scaffold Pathway1 Induction of Apoptosis Compound->Pathway1 Pathway2 Induction of Autophagy Compound->Pathway2 Outcome Cancer Cell Death Pathway1->Outcome Pathway2->Outcome

Caption: Inferred mechanism of anticancer activity.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide and N-methyl groups, the formyl proton, and the thiazole ring proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the acetamide and the aldehyde, as well as vibrations associated with the thiazole ring.

  • Melting Point: The melting point would be a key indicator of the compound's purity.

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on data for structurally related compounds, such as N-methylacetamide.

Potential Hazards:

  • Based on data for N-methylacetamide, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • It may cause irritation to the skin, eyes, and respiratory tract.[6]

  • N-methylacetamide is listed as a substance that may damage fertility or the unborn child.[7]

Handling Recommendations:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Avoid breathing dust, vapor, mist, or gas.[8]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. While specific biological and experimental data for this compound are currently limited, its structural similarity to known bioactive molecules suggests it is a promising candidate for further investigation. This technical guide provides a framework for its synthesis and highlights its potential applications, serving as a valuable resource for researchers looking to explore the therapeutic potential of the N-(thiazol-2-yl)acetamide scaffold.

References

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  • N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. (n.d.). Google Patents.
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A Comprehensive Technical Guide to the Structure Elucidation of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, forming the core of numerous bioactive molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an N-methylacetamide and a formyl group on the thiazole nucleus makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.[2] Accurate and unambiguous structure elucidation is a critical and foundational step in the development of any new chemical entity, ensuring its identity and purity before further investigation into its biological activity and therapeutic potential.

This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. As a senior application scientist, this guide is structured to not only present the necessary analytical protocols but also to provide the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating process. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in a cohesive and definitive structural assignment.

Molecular Structure and Initial Characterization

The putative structure of this compound is presented below. The initial characterization begins with the determination of its molecular formula and mass, which serves as the fundamental basis for all subsequent spectroscopic analysis.

Caption: Putative structure of this compound.

I. Mass Spectrometry: The Foundation of Molecular Formula

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

Expected High-Resolution Mass Spectrometry Data

For this compound, the expected molecular formula is C7H8N2O2S. The monoisotopic mass can be calculated and is expected to be observed in the HRMS spectrum.

ParameterExpected Value
Molecular FormulaC7H8N2O2S
Monoisotopic Mass184.03065 Da
[M+H]+185.03793 m/z
[M+Na]+207.01987 m/z

Data predicted based on the putative structure.[3]

Fragmentation Analysis: Deconstructing the Molecule

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The thiazole ring is relatively stable, but fragmentation of the substituents is expected. The fragmentation of thiazole derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring.[4][5][6]

Proposed Fragmentation Pathway:

G mol [M]+. m/z 184 frag1 [M - CH3CO]+. m/z 141 mol->frag1 - C2H3O frag2 [M - CHO]+. m/z 155 mol->frag2 - CHO frag3 [Thiazole core]+. m/z 113 frag1->frag3 - N

Caption: Proposed key fragmentations in mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Scan a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the parent ion and common adducts ([M+H]+, [M+Na]+). Use the exact mass to confirm the elemental composition.

II. Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The presence of carbonyl groups (from the amide and aldehyde) and the aromatic thiazole ring will give rise to characteristic absorption bands.

Expected Infrared Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Amide)1680 - 1650Strong absorption, characteristic of a tertiary amide.
C=O (Aldehyde)1740 - 1720Strong absorption.
C-H (Aldehyde)2850 - 2800 and 2750 - 2700Two weak to medium bands, highly characteristic of an aldehyde C-H stretch.[8]
C=N (Thiazole)~1600Medium to strong absorption.
C-S (Thiazole)800 - 600Weak to medium absorption.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10][11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Chemical Shifts:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-formyl9.8 - 10.2Singlet1H-CHO
H-thiazole8.0 - 8.5Singlet1HThiazole C5-H
N-CH₃3.2 - 3.6Singlet3H-N-CH₃
CO-CH₃2.3 - 2.7Singlet3H-CO-CH₃
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Assignment
C=O (Amide)168 - 172-N-CO-CH₃
C=O (Aldehyde)185 - 195-CHO
C2 (Thiazole)160 - 165C-N(CH₃)COCH₃
C4 (Thiazole)145 - 150C-CHO
C5 (Thiazole)120 - 125C-H
N-CH₃35 - 40-N-CH₃
CO-CH₃20 - 25-CO-CH₃
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In this molecule, no significant COSY correlations are expected as all proton signals are singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.

Expected Key HMBC Correlations:

G cluster_molecule This compound H_formyl H (formyl) C4_thiazole C4 H_formyl->C4_thiazole C5_thiazole C5 H_formyl->C5_thiazole H_thiazole H (thiazole) H_thiazole->C4_thiazole C_formyl C (formyl) H_thiazole->C_formyl N_CH3 H (N-CH3) C2_thiazole C2 N_CH3->C2_thiazole C_amide_CO C (amide CO) N_CH3->C_amide_CO CO_CH3 H (CO-CH3) CO_CH3->C_amide_CO

Caption: Expected key HMBC correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive HSQC spectrum to determine one-bond C-H correlations.

    • Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz.

  • Data Analysis:

    • Integrate and assign the proton signals.

    • Assign the carbon signals using the HSQC spectrum.

    • Use the HMBC correlations to connect the molecular fragments and confirm the overall structure.

IV. The Integrated Workflow: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a high degree of confidence in the final structure.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation HRMS HRMS H_NMR 1H NMR HRMS->H_NMR Molecular Formula IR IR Spectroscopy IR->H_NMR Functional Groups C_NMR 13C NMR H_NMR->C_NMR HSQC HSQC C_NMR->HSQC HMBC HMBC HSQC->HMBC Assignments Structure Final Structure HMBC->Structure Connectivity

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a crucial step in the journey of drug discovery and development.

References

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Spectroscopic data for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. As a pivotal intermediate in medicinal chemistry, understanding its structural features through spectroscopic analysis is crucial for researchers and drug development professionals. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

The thiazole ring is a significant scaffold in the design of bioactive molecules, with derivatives showing a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an acetamide and a formyl group on the thiazole core makes this compound a versatile building block for synthesizing more complex molecules.[1][2]

Molecular Structure

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet1HH-formylAldehydic protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear in this region.
~8.0Singlet1HH5 (thiazole)The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift.
~3.4Singlet3HN-CH₃The methyl group attached to the nitrogen of the acetamide is deshielded by the adjacent nitrogen and carbonyl group.
~2.4Singlet3HC(=O)CH₃The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.

The absence of a proton on the amide nitrogen in this compound, as compared to its N-H analog, simplifies the spectrum by removing the characteristic broad NH signal.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185C-formylThe carbon of the aldehyde group is highly deshielded and appears significantly downfield.
~170C=O (acetamide)The carbonyl carbon of the acetamide group is also deshielded, appearing in the typical range for amides.
~165C2 (thiazole)The carbon atom of the thiazole ring bonded to the nitrogen of the acetamide is expected to be downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms.
~150C4 (thiazole)The thiazole carbon bearing the formyl group will be deshielded.
~125C5 (thiazole)The remaining carbon of the thiazole ring is expected in the aromatic region.
~37N-CH₃The carbon of the N-methyl group is in a typical range for methyl groups attached to nitrogen.
~23C(=O)CH₃The acetyl methyl carbon appears in the aliphatic region, deshielded by the carbonyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchThiazole ring
~2950-2850C-H stretchMethyl groups
~1700C=O stretchFormyl group
~1680C=O stretchAmide (acetamide)
~1550C=N stretchThiazole ring
~1450C-H bendMethyl groups

The IR spectrum is a valuable tool for confirming the presence of the key carbonyl functional groups (formyl and amide) in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound provides confirmation of its molecular weight and can offer insights into its fragmentation pattern.

Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺185.03793
[M+Na]⁺207.01987
[M+K]⁺222.99381
[M]⁺184.03010

Plausible Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of key functional groups.

fragmentation M [M]⁺˙ m/z = 184 F1 [M - CH₃CO]⁺ m/z = 141 M->F1 - CH₃CO˙ F2 [M - CHO]⁺ m/z = 155 M->F2 - CHO˙ F3 [M - N(CH₃)COCH₃]⁺ m/z = 112 M->F3 - ˙N(CH₃)COCH₃

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standardized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and purity assessment.

References

  • ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. [Link]

  • PubChem. N-formyl-N-methylacetamide. [Link]

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A Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] This guide focuses on a specific, highly functionalized derivative: N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide . The presence of a reactive formyl group and an N-methylacetamide moiety on the thiazole core makes this compound a versatile synthetic intermediate and a subject of interest for structure-activity relationship (SAR) studies.[1]

This document provides an in-depth technical overview of this compound, beginning with its fundamental identifiers, including its unique InChIKey. We will then explore a robust synthetic pathway, detail its physicochemical properties, and, most critically, delve into the therapeutic potential of its core scaffold, particularly in oncology, by drawing insights from closely related analogues.

International Chemical Identifier Key (InChIKey): YIVBMSNATMNISG-UHFFFAOYSA-N[5]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is foundational to its application in research. The properties of this compound are summarized below. These descriptors, computationally derived from its structure, are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₈N₂O₂S[5]
Molecular Weight 184.22 g/mol [5]
Monoisotopic Mass 184.03065 Da[5]
SMILES CC(=O)N(C)C1=NC(=CS1)C=O[5]
InChI InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3[5]
Predicted XlogP 0.4[5]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Synthesis and Workflow

The synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a validated pathway for a closely related analogue, N-(4-formyl-1,3-thiazol-2-yl)acetamide, and has been adapted here for the N-methyl derivative, reflecting a common strategy for acylating N-substituted 2-aminothiazoles.[1] The core principle involves the acylation of a pre-formed N-methylated aminothiazole precursor.

Synthetic Workflow Diagram

The overall synthetic strategy is visualized below, outlining the transformation from a key intermediate to the final target compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: N-Acetylation Intermediate 2-(Methylamino)-1,3-thiazole-4-carbaldehyde Target This compound Intermediate->Target Acylation Reagents Acetyl Chloride (CH3COCl) Pyridine (Base) Reagents->Target Mechanism_of_Action cluster_pathways Cellular Pathways Compound N-(thiazol-2-yl)acetamide Scaffold Apoptosis Apoptosis Induction Compound->Apoptosis Triggers Autophagy Autophagy Induction Compound->Autophagy Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

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Methodological & Application

Application Notes & Protocols: The Strategic Use of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. We will explore the compound's foundational attributes, its synthetic versatility, and its role as a pivotal building block in the generation of diverse chemical libraries for therapeutic screening. The protocols herein are designed to be self-validating, with a focus on the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The core of this guide centers on leveraging the compound's dual functionalities—the reactive formyl group and the modifiable N-methylacetamide moiety—to systematically explore structure-activity relationships (SAR) in drug discovery programs.

Introduction: The Thiazole Scaffold as a Privileged Structure

The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] This heterocyclic core is a key feature in molecules demonstrating anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[1][4] The subject of this guide, this compound, is a synthetic intermediate that strategically places two highly versatile functional groups onto this privileged scaffold, making it an exceptionally valuable tool for drug discovery.

The true power of this reagent lies in its capacity for controlled, stepwise diversification:

  • The C4-Formyl Group: An aldehyde that serves as a primary reactive handle for introducing molecular diversity. It is an ideal electrophile for reactions like reductive amination, Wittig reactions, and aldol condensations, allowing for the facile installation of a vast range of substituents.

  • The C2-N-Methylacetamide Group: This moiety provides a secondary point for modification. While stable, it can be hydrolyzed to the corresponding secondary amine, which can then be derivatized. This allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's pharmacokinetic profile.

This guide will focus on the practical application of this building block, particularly in the context of oncology, drawing parallels from structurally related compounds that have shown significant promise.[5][6][7]

Compound Properties and Synthesis

A clear understanding of the starting material's characteristics is fundamental to its effective use.

Physicochemical Data
PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number Not directly available; parent compound is 16444-13-6[4]EPA DSSTox[4]
Molecular Formula C₇H₈N₂O₂SPubChem[8]
Molecular Weight 184.22 g/mol PubChem[8]
Canonical SMILES CC(=O)N(C)C1=NC(=CS1)C=OPubChem[8]
General Synthetic Strategy

The synthesis of the parent scaffold, N-(4-formyl-1,3-thiazol-2-yl)acetamide, is typically achieved through a two-step process starting from a key thiazole intermediate.[4] The subsequent N-methylation of the acetamide nitrogen would complete the synthesis of the title compound.

Synthesis cluster_0 Synthetic Pathway A 2-Amino-1,3-thiazole-4-carbaldehyde B N-(4-formyl-1,3-thiazol-2-yl)acetamide A->B Acetylation (e.g., Acetic Anhydride) C This compound B->C N-Methylation (e.g., MeI, Base)

Caption: General synthesis of the title compound.

Core Application: Library Generation via Reductive Amination

The most powerful and direct application of this compound is its use in reductive amination to generate large libraries of derivatives for SAR studies. This one-pot reaction forms a new carbon-nitrogen bond, converting the aldehyde into a secondary or tertiary amine, thereby attaching a new substituent to the C4 position of the thiazole ring.

Causality and Experimental Rationale

Reductive amination is preferred for library synthesis due to its high efficiency, broad substrate scope, and mild reaction conditions.[9] The process involves two key steps:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a carbinolamine intermediate, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often acid-catalyzed.

  • Reduction: A hydride-based reducing agent, selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to a C-N single bond.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the aldehyde directly but are highly effective at reducing the protonated imine intermediate.[9][10] This selectivity ensures a clean, high-yielding reaction.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow Start Start: This compound Reaction Step 1: Mix in Solvent (e.g., DCE, THF) Optional: Acetic Acid (catalyst) Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Imine In-situ formation of Imine/Iminium Ion Intermediate Reaction->Imine Reduction Step 2: Add Reducer Stir at Room Temp Imine->Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reduction Product Final Product: C4-Aminomethyl Thiazole Derivative Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for library synthesis via reductive amination.

Protocol 1: General Procedure for Reductive Amination

This protocol is a robust starting point for coupling various amines to the thiazole scaffold.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • (Optional) If the amine is weakly nucleophilic, add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction may bubble slightly.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure aminomethyl-thiazole derivative.

Advanced Applications: Exploring Bioactivity in Oncology

The 2-acetamidothiazole scaffold is a promising pharmacophore for developing novel anticancer agents.[4] Structurally related molecules have demonstrated potent activity against both sensitive and drug-resistant cancer cell lines, including melanoma and pancreatic cancer.[5][6] The mechanism of action for these related compounds involves the concurrent induction of both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process), presenting a dual-pronged attack on cancer cells.[4][5]

This compound is an ideal starting point to build upon these findings. By using reductive amination (Protocol 1), researchers can systematically probe the chemical space around the C4-position to optimize potency and selectivity.

Biological_Application cluster_bio Drug Discovery Pathway Scaffold Core Scaffold: This compound Library Diverse Library of C4-Substituted Derivatives (via Reductive Amination) Scaffold->Library Synthetic Chemistry Screening High-Throughput Screening (e.g., Cancer Cell Viability Assays) Library->Screening Hit Hit Compound (Potent & Selective) Screening->Hit MoA Mechanism of Action Studies Hit->MoA Apoptosis Induction of Apoptosis MoA->Apoptosis Autophagy Induction of Autophagy MoA->Autophagy

Caption: Strategy for developing anticancer agents from the core scaffold.

Illustrative SAR Table

The following table illustrates a hypothetical SAR campaign where different R-groups are introduced via reductive amination. This demonstrates how systematic modification can lead to the identification of a potent lead compound.

Compound IDR-Group (from R-NH₂)A375 Melanoma IC₅₀ (µM)Notes
Parent H (from NH₃)> 50Low activity.
1a -CH₂CH₃25.4Simple alkyl group confers moderate activity.
1b -Cyclohexyl10.2Increased lipophilicity improves potency.
1c -Phenyl8.5Aromatic ring is favorable.
1d -4-Fluorophenyl2.1Electron-withdrawing group enhances activity.
1e -4-Methoxyphenyl15.7Electron-donating group is less favorable.
1f -CH₂(4-Chlorophenyl) 0.8 Lead Candidate: Benzyl spacer and EWG is optimal.

Secondary Modification: The C2-N-Methylacetamide Group

For lead optimization, the N-methylacetamide group can be modified. This typically requires a de-acetylation step to reveal the secondary amine, which can then be functionalized with different acyl or sulfonyl chlorides, mirroring strategies used in related successful drug discovery campaigns.[5]

Protocol 2: Hydrolysis and Re-functionalization

Procedure:

  • Hydrolysis: Dissolve the C4-substituted thiazole derivative in a mixture of methanol and 6M aqueous HCl. Heat the reaction at reflux and monitor by LC-MS until the acetyl group is fully cleaved. After cooling, neutralize the reaction with a base (e.g., NaHCO₃) and extract the product.

  • Re-functionalization: Dissolve the resulting amine product in an anhydrous solvent like DCM or pyridine. Cool the solution to 0 °C.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify by column chromatography as described in Protocol 1.

This secondary modification allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a critical step in transforming a potent "hit" compound into a viable drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its dual functional handles allow for a systematic and logical approach to library synthesis and lead optimization. By leveraging the robust chemistry of reductive amination at the C4-formyl position, researchers can rapidly explore a vast chemical space. Subsequent modification at the C2-amide position provides the necessary tools for fine-tuning the properties of promising hits. The proven anticancer potential of the underlying 2-acetamidothiazole scaffold makes this compound a particularly high-value asset for oncology research programs.

References

  • Flahaut, E., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18). Available at: [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • PubChem. N-formyl-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • Babu, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]

  • PubChemLite. This compound. University of Luxembourg. [Link]

  • PubChemLite. N-(4-fluorophenyl)-n-(4-formyl-1,3-thiazol-2-yl)acetamide. University of Luxembourg. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2024). Heteroaromatic swapping in aromatic ketones. Nature Communications, 15(1), 1234. Available at: [Link]

  • Kelly, T. S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27685-27692. Available at: [Link]

  • Rashdan, H. R. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2933-2954. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Drapak, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6426. Available at: [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?[Link]

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8828. [Link]

  • Drapak, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • IntechOpen. Recent progress in the modification of heterocycles based on the transformation of DMSO. [Link]

  • National Center for Biotechnology Information. N-(Thiazol-2-yl)acetamide. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 234-245. Available at: [Link]

  • ResearchGate. Aromatic CH group → N atom exchange resulting in 300-fold improvement in potency. [Link]

  • ResearchGate. Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • ResearchGate. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

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  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • PubMed. Synthesis of 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-xylose and their effects on glycoconjugate biosynthesis. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 123. [Link]

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Application Notes and Protocols for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the research chemical N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. This document outlines the scientific rationale for its use, hypothesized synthesis, and detailed methodologies for its investigation as a novel bioactive compound.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject compound is a derivative of N-(4-formyl-1,3-thiazol-2-yl)acetamide, a known intermediate in the synthesis of novel anticancer agents. The introduction of a methyl group on the acetamide nitrogen (N-methylation) is a common strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[3][4] N-methylation can enhance metabolic stability, improve membrane permeability, and alter the conformational flexibility of a molecule, potentially leading to increased potency and a more desirable pharmacological profile.[4][5]

Given the established role of the unmethylated analog as a precursor for anticancer compounds, this compound represents a compelling candidate for investigation in oncology and other therapeutic areas. The formyl group at the 4-position of the thiazole ring also provides a reactive handle for further chemical modifications, enabling its use as a versatile building block in the synthesis of more complex molecules and chemical probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on computational predictions, is provided in the table below. These properties are essential for designing experimental protocols, such as selecting appropriate solvents and assessing potential bioavailability.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂SPubChem
Molecular Weight184.22 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Proposed Synthesis

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Acetylation A N-Methylthiourea C N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine A->C Reaction B 3-bromo-2-oxopropanal B->C Reaction D N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine F This compound D->F Reaction E Acetic Anhydride E->F Reaction

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol

Step 1: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine

  • Dissolve N-methylthiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Add 3-bromo-2-oxopropanal (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base like pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Potential Research Applications

Based on the known bioactivity of thiazole derivatives and the unmethylated analog, this compound is a prime candidate for investigation in several areas of drug discovery and chemical biology.

Anticancer Drug Discovery

The structural similarity to known anticancer agent precursors suggests that this compound could exhibit cytotoxic or cytostatic effects against cancer cell lines. The N-methyl group may enhance its potency or alter its mechanism of action.

Diagram of a Potential Anticancer Mechanism

G compound N-(4-formyl-1,3-thiazol-2-yl) -N-methylacetamide target Putative Kinase Target compound->target Inhibition pathway Signaling Pathway (e.g., Proliferation) target->pathway Activation apoptosis Apoptosis pathway->apoptosis Inhibition of

Caption: Hypothesized mechanism of anticancer action.

Antimicrobial Research

Thiazole-containing compounds have a long history as antimicrobial agents. This compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective.

Chemical Probe and Synthetic Intermediate

The presence of a reactive aldehyde group allows for the facile derivatization of the molecule. This makes it a useful building block for creating libraries of more complex compounds for high-throughput screening. It can also be functionalized with fluorescent tags or biotin to be used as a chemical probe for identifying its cellular targets.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of this compound.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or A549).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the compound.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.

  • Inoculum Preparation:

    • Grow the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (microbes in broth) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a research chemical with significant, albeit underexplored, potential in drug discovery and chemical biology. Its structural features suggest promising applications as an anticancer or antimicrobial agent, and its reactive aldehyde group makes it a valuable synthetic intermediate. The protocols provided herein offer a solid foundation for researchers to begin investigating the biological properties of this intriguing molecule. It is imperative that all experimental work is conducted with appropriate safety precautions and that the hypothesized properties are validated through rigorous scientific investigation.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). National Institutes of Health. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). Bentham Science. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889. (n.d.). PubChem. [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). National Institutes of Health. [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (n.d.). National Institutes of Health. [Link]

  • Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155. (n.d.). PubChem. [Link]

  • 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274. (n.d.). PubChem. [Link]

  • Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366. (n.d.). PubChem. [Link]

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Troubleshooting & Optimization

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

A Guide to Stability, Degradation, and Analysis

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of this compound, providing insights into potential causes and solutions.

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A1: The yellowing of your sample is likely due to degradation, which can be initiated by several factors:

  • Oxidation: The formyl (aldehyde) group on the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, N-(4-carboxy-1,3-thiazol-2-yl)-N-methylacetamide. Aldehyde oxidation is a common degradation pathway and can be accelerated by exposure to air (oxygen).

  • Photodegradation: Thiazole-containing compounds can be sensitive to light.[1] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to colored degradation products. Some studies have shown that photo-irradiation can cause complex rearrangements in thiazole rings, sometimes involving reactions with singlet oxygen.[1]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation, although this is generally more of an issue in solution.

Troubleshooting & Prevention:

  • Storage: Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light. For long-term storage, keep it in a desiccator at reduced temperatures (-20°C is recommended).

  • Handling: When handling the compound, minimize its exposure to ambient light and air.

Q2: My HPLC analysis shows a new, more polar peak appearing in my sample solution. What is this likely to be?

A2: The appearance of a new, more polar peak in your chromatogram is a classic sign of degradation. Based on the structure of this compound, the most probable degradation products are:

  • N-(4-carboxy-1,3-thiazol-2-yl)-N-methylacetamide: This is the product of the oxidation of the formyl group. The introduction of a carboxylic acid group significantly increases the polarity of the molecule, resulting in an earlier elution time (a more polar peak) in reverse-phase HPLC.

  • 2-(Methylamino)-1,3-thiazole-4-carbaldehyde: This is the product of amide hydrolysis. The cleavage of the N-acetyl group would result in this compound. Depending on the exact HPLC conditions, its polarity might be different from the parent compound.

  • Acetic Acid: A small, highly polar co-product of amide hydrolysis. It will elute very early in a reverse-phase run.

To confirm the identity of the new peak:

  • LC-MS Analysis: The most effective way to identify the unknown peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass of the new peak, you can determine its molecular formula and infer its structure.

  • Forced Degradation Study: You can intentionally degrade a small amount of your sample under specific conditions (e.g., by adding a mild oxidizing agent like hydrogen peroxide) and see if the peak of interest increases. This can help confirm if it is an oxidation product. A detailed protocol for a forced degradation study is provided later in this guide.

Q3: I'm seeing a loss of my main compound's peak area in my HPLC analysis over a few hours, even when the sample is in an autosampler. What's happening?

A3: This indicates that your compound is unstable in the solvent you are using for your analysis.

  • Solvent-Mediated Degradation: If your mobile phase or sample solvent is aqueous and has a non-neutral pH, it can accelerate hydrolysis of the amide bond. Amide hydrolysis is catalyzed by both acid and base.[2][3][4]

  • Methanolysis/Ethanolysis: If you are using methanol or ethanol as a sample solvent, there is a possibility of reaction with the formyl group to form an acetal, or even transesterification-like reactions under certain conditions, though less likely.

Troubleshooting & Prevention:

  • Solvent Choice: Prepare your samples in a non-reactive, aprotic solvent like acetonitrile (ACN) if possible. If an aqueous solvent is necessary, use a neutral pH buffer and prepare the sample fresh just before analysis.

  • Temperature Control: Keep your samples in a cooled autosampler (e.g., 4°C) to slow down the rate of degradation.

  • Run Time: Analyze your samples as quickly as possible after preparation.

Predicted Degradation Pathways

Understanding the potential chemical liabilities of this compound is crucial for developing stable formulations and analytical methods. The two primary sites of degradation are the formyl group and the amide bond.

Oxidative Degradation

The aldehyde (formyl) group is readily oxidized to a carboxylic acid, especially in the presence of oxygen, peroxides, or metal ions.

Caption: Hydrolysis of the amide bond.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products and develop stability-indicating analytical methods. [5][6]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [6]

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Aliquot and Expose to Stress Conditions Prep->Stress Quench Neutralize/Quench Reaction Stress->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (ACN).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the corresponding solvent without stressor).

Stress ConditionStressor SolutionRecommended Conditions
Acid Hydrolysis 0.1 M HClRoom temperature, then 60°C if no degradation
Base Hydrolysis 0.1 M NaOHRoom temperature, then 60°C if no degradation
Oxidation 3% H₂O₂Room temperature, protected from light
Thermal ACN/Water (1:1)60°C in an oven, protected from light
Photolytic ACN/Water (1:1)Expose to light source (ICH Q1B guidelines)
  • Time Points: Monitor the reactions by taking aliquots at various time points (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the acid hydrolysis sample.

  • Analysis: Dilute the samples to an appropriate concentration and analyze using a suitable HPLC method. An example method is provided below.

Protocol 2: Example HPLC Method for Stability Testing

This reverse-phase HPLC method is a starting point for separating the parent compound from its potential polar degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm (or as determined by UV scan) [7]* Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation of the relatively nonpolar parent compound from the more polar carboxylic acid and amine degradation products.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 629-637. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available from: [Link]

  • Easton, C. J., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (8), 755-760. Available from: [Link]

  • Thiazolo[5,4-d]thiazole (TTz) derivatives information. RSC Publishing. Available from: [Link]

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Validation & Comparative

A Comparative Benchmarking of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide and its Congeners: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1] This guide provides a comprehensive comparative analysis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide and its derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their synthetic accessibility, biological performance, and mechanistic pathways. We delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

The Central Scaffold: N-(4-formyl-1,3-thiazol-2-yl) Acetamides - A Gateway to Chemical Diversity

N-(4-formyl-1,3-thiazol-2-yl)acetamide and its N-methylated analog are versatile synthetic intermediates, prized for the reactive handles they offer for further chemical exploration. The formyl group at the C4 position and the acetamido group at the C2 position serve as key points for diversification, allowing for the generation of extensive libraries of novel thiazole derivatives for high-throughput screening.[1]

The synthesis of the parent compound, N-(4-formyl-1,3-thiazol-2-yl)acetamide, is a well-established two-step process.[1] This straightforward accessibility is a critical consideration in the early stages of drug discovery, as it allows for the rapid and cost-effective generation of analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow: From Thioamide to Functionalized Thiazole

The synthesis of the core thiazole structure is elegantly achieved through the Hantzsch thiazole synthesis, a classic and reliable method in heterocyclic chemistry. The general workflow involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)acetamide [1]

Step 1: Preparation of 2-amino-1,3-thiazole-4-carbaldehyde

  • To a solution of thiourea in a suitable solvent (e.g., ethanol), add an equimolar amount of 3-chloro-2-oxopropanal.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-1,3-thiazole-4-carbaldehyde.

Step 2: Acetylation of 2-amino-1,3-thiazole-4-carbaldehyde

  • Suspend 2-amino-1,3-thiazole-4-carbaldehyde in a suitable solvent (e.g., dry acetone).[2]

  • Add acetyl chloride dropwise to the suspension while stirring.[2]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[2]

  • Cool the reaction mixture and pour it into acidified cold water to precipitate the product.[2]

  • Filter the resulting solid, wash with cold acetone, and recrystallize from a suitable solvent (e.g., ethyl acetate) to yield pure N-(4-formyl-1,3-thiazol-2-yl)acetamide.[2]

The N-methylated analog can be synthesized through a similar pathway, utilizing N-methylthiourea in the initial condensation step or by subsequent N-methylation of the acetamide. This strategic placement of functional groups allows for the exploration of diverse chemical space, a crucial factor in optimizing biological activity.

Comparative Biological Performance: A Multi-faceted Evaluation

The true value of a chemical scaffold lies in the biological activities of its derivatives. Thiazoles are renowned for their broad pharmacological spectrum, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This section provides a comparative analysis of different classes of thiazole derivatives, highlighting the impact of structural modifications on their biological efficacy.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and progression.[5]

Table 1: Comparative Anticancer Activity of Representative Thiazole Derivatives

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Aminophenyl-thiazole Acetamides N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogMelanoma (A375)Potent (specific value not provided)Induction of apoptosis and autophagy[6]
Thiazolidinones 5-arylidene-2-phenyliminothiazolidin-4-one derivativeBreast (MCF-7)7.22 ± 0.65Not specified[7]
Thiazole-hydrazones 2-[2-(4-Hydroxy-3-phenyl-hydrazinyl)-thiazole-4[5H]-oneBreast (MCF-7)2.57 ± 0.16VEGFR-2 inhibition, Cell cycle arrest (G1/S)[4]
Thiazole-Naphthalenes Thiazole-naphthalene derivative (5b)Breast (MCF-7)0.48 ± 0.03Tubulin polymerization inhibition[8]

The data clearly indicates that structural modifications to the thiazole core significantly impact anticancer potency. For instance, the introduction of a naphthalene moiety leads to potent tubulin polymerization inhibitors, while the incorporation of a hydrazone linkage can confer strong VEGFR-2 inhibitory activity.[4][8] This highlights the importance of rational design in tuning the biological activity of thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [9][10]

This protocol outlines a standard procedure for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for another 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[12] The mechanism of their antimicrobial action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.[13][14]

Table 2: Comparative Antimicrobial Activity of Representative Thiazole Derivatives

Compound ClassRepresentative CompoundMicrobial StrainMIC (µg/mL)Mechanism of ActionReference
Heteroaryl Thiazoles Compound 3 (structure in reference)Bacillus cereus230Inhibition of E. coli MurB enzyme[6]
Thiazole-Quinolinium Derivatives Compound 39a/b (structure in reference)MRSA1-8FtsZ polymerization induction[13]
Thiazolidinones 1,3-thiazolidin-4-one derivativesMicrococcus luteusGood to mild bioactivityNot specified[15]

The data showcases the versatility of the thiazole scaffold in generating compounds with potent antimicrobial properties. The ability of certain derivatives to inhibit crucial bacterial enzymes like MurB and FtsZ highlights their potential as novel antibacterial agents.[6][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination [16][17]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and the structure-activity relationship (SAR) is paramount for rational drug design and optimization. The diverse biological activities of thiazole derivatives are a direct consequence of the specific functional groups appended to the core ring and their spatial arrangement.

Anticancer Mechanisms: A Multi-pronged Attack

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Enzyme Inhibition: Many thiazole-based drugs target key enzymes involved in cancer cell signaling and proliferation, such as kinases (e.g., VEGFR-2), tubulin, and topoisomerases.[4][5][8]

  • Induction of Apoptosis: A significant number of thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][6]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[4]

The SAR studies reveal that the nature and position of substituents on the thiazole ring are critical for determining the specific anticancer mechanism and potency.

Antimicrobial Mechanisms: Disrupting Microbial Viability

The antimicrobial action of thiazole derivatives often involves:

  • Inhibition of Essential Enzymes: Thiazoles can inhibit bacterial enzymes crucial for cell wall synthesis (e.g., MurB) or DNA replication (e.g., DNA gyrase).[6][13]

  • Disruption of Cell Division: Some derivatives interfere with the formation of the Z-ring, a critical step in bacterial cell division, by targeting the FtsZ protein.[13]

  • Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the integrity of microbial cell membranes.[14]

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key structures and workflows.

G cluster_synthesis Synthesis of N-(4-formyl-1,3-thiazol-2-yl)acetamide Thiourea Thiourea Intermediate 2-amino-1,3-thiazole-4-carbaldehyde Thiourea->Intermediate Hantzsch Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Acetylation Acetylation (Acetyl Chloride) Intermediate->Acetylation Product N-(4-formyl-1,3-thiazol-2-yl)acetamide Acetylation->Product

Caption: Synthetic pathway for N-(4-formyl-1,3-thiazol-2-yl)acetamide.

G cluster_derivatives Diverse Thiazole Derivatives Core_Scaffold This compound Anticancer Anticancer Agents Core_Scaffold->Anticancer Functionalization Antimicrobial Antimicrobial Agents Core_Scaffold->Antimicrobial Functionalization Antiinflammatory Anti-inflammatory Agents Core_Scaffold->Antiinflammatory Functionalization

Caption: Versatility of the core scaffold for generating diverse bioactive derivatives.

Conclusion and Future Directions

This compound and its analogs represent a highly valuable platform for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the proven pharmacological potential of the thiazole nucleus, makes them attractive starting points for drug development campaigns. The comparative analysis presented in this guide underscores the critical role of rational design and systematic SAR exploration in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. Future research should focus on the development of more selective and potent derivatives with optimized pharmacokinetic profiles to address the ongoing challenges in oncology and infectious diseases.

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Navigating the Structure-Activity Landscape of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide Analogs: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the quest for novel and more effective anticancer therapeutics, the thiazole scaffold has consistently emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of thiazole derivatives: N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide analogs. By systematically dissecting the molecular architecture of this scaffold, we aim to provide a predictive framework for designing and optimizing potent and selective anticancer agents. This analysis is built upon a synthesis of existing knowledge on related 2-aminothiazole and 2-acylaminothiazole derivatives, offering a scientifically grounded rationale for future drug development efforts.[3][4]

The Core Scaffold: A Triad of Functionality

The this compound scaffold presents three key regions for synthetic modification, each offering a unique opportunity to modulate biological activity. Understanding the interplay between these regions is paramount for successful lead optimization.

A general observation in the SAR of 2-aminothiazole derivatives is that the nature and position of substituents on the thiazole ring significantly influence their anticancer activity.[3][5] The electronic properties of these substituents play a crucial role in modulating the overall electron density of the thiazole ring system, which in turn can affect binding interactions with biological targets.[6]

SAR_overview Core This compound R1 Position 2: N-Methylacetamide Group Core->R1 Modulation of Lipophilicity & H-Bonding R2 Position 4: Formyl Group Core->R2 Electronic Effects & Potential for Derivatization R3 Position 5: Thiazole Ring Substitution Core->R3 Steric & Electronic Perturbations

Figure 1: Key regions for SAR exploration on the core scaffold.

Comparative Analysis of Structural Modifications

Based on extensive studies of related thiazole-based anticancer agents, we can project a comparative SAR for our lead scaffold. The following sections break down the anticipated impact of modifications at each key position.

Position 2: The N-Methylacetamide Moiety - A Balancing Act of Polarity and Potency

The N-acyl group at the 2-amino position of the thiazole ring is a common feature in many biologically active molecules.[7] The nature of this acyl group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Modification Rationale Predicted Impact on Anticancer Activity Supporting Evidence
N-Methyl vs. N-H The methyl group increases lipophilicity and may provide a conformational lock. The N-H allows for hydrogen bond donation.Activity is context-dependent. N-methylation can sometimes reduce activity if H-bonding is crucial for target interaction.[8]Studies on cholinesterase inhibitors with a 2-acetamidothiazole scaffold showed that N-methylation of the amide had varied effects on activity.[8]
Acetamide vs. Other Acyl Groups Varying the acyl group (e.g., propionamide, benzamide) alters steric bulk, lipophilicity, and electronic properties.Introduction of larger or more lipophilic acyl groups may enhance binding affinity, but could also negatively impact solubility and cell permeability. Aromatic acyl groups could introduce additional π-π stacking interactions.In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, modifications to the amide side chain significantly influenced antitumor activity.[3]
Amide vs. Sulfonamide Replacement of the amide with a sulfonamide introduces a different geometry and electronic profile, potentially altering target interactions.This could lead to a significant change in activity, as sulfonamides have different hydrogen bonding capabilities and chemical stability compared to amides.The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family showed that modifications on the aniline nitrogen with amide or sulfonamide functions were explored to drive SAR.
Position 4: The Formyl Group - An Electronic Sink and a Synthetic Handle

The formyl group at the C4 position is a strong electron-withdrawing group, which can significantly influence the electronic character of the thiazole ring. Its reactivity also presents an opportunity for further derivatization.

Modification Rationale Predicted Impact on Anticancer Activity Supporting Evidence
Formyl vs. Other Electron-Withdrawing Groups (e.g., CN, NO2) Comparing different electron-withdrawing groups allows for fine-tuning of the electronic properties of the thiazole ring.Potency may be retained or enhanced, depending on the specific electronic and steric requirements of the biological target.The reactivity of the thiazole ring is strained by the addition of various substituents at the C-2, C-4, and C-5 positions, with electron-withdrawing groups reducing basicity and nucleophilicity.[5]
Formyl vs. Electron-Donating Groups (e.g., CH3, OCH3) Replacing the formyl group with an electron-donating group will have a profound effect on the electronic nature of the thiazole.A decrease in activity is anticipated, as the electron-withdrawing nature of the C4 substituent is often important for the activity of 2-aminothiazole derivatives.[3]SAR studies on 2-aminothiazoles have shown that the incorporation of a methyl group at the C4-position of the thiazole core decreased potency.[3]
Derivatization of the Formyl Group (e.g., oximes, hydrazones) The formyl group can be readily converted into a variety of other functional groups, allowing for the exploration of a wider chemical space.This is a promising strategy for generating analogs with improved potency and selectivity. Acylhydrazones, for instance, are known to possess a wide range of biological activities, including antitumor effects.[9]The synthesis of novel thiazole derivatives often involves the reaction of a thiazole carbaldehyde with hydrazides to form hydrazones, which have shown significant anticancer activity.
Position 5: The Unsubstituted Carbon - A Site for Steric and Electronic Modulation

While the parent scaffold is unsubstituted at the C5 position, introducing substituents here can provide valuable SAR insights.

Modification Rationale Predicted Impact on Anticancer Activity Supporting Evidence
Introduction of Small Alkyl Groups (e.g., Methyl) A methyl group at C5 can provide a steric probe and may influence the orientation of the molecule within a binding pocket.This modification often leads to a decrease in potency, suggesting that this position may be sterically constrained in the target's binding site.[3]The incorporation of a methyl group at the C5-position of the thiazole core was found to decrease the cytotoxic potency of 2-aminothiazole derivatives.[3]
Introduction of Halogens (e.g., Br, Cl) Halogens can act as bioisosteres for a methyl group and can also participate in halogen bonding, potentially enhancing binding affinity.A bromo-substituent at the C5-position of the thiazole has been shown to result in compounds with micromolar IC50 values against cancer cell lines.[3]The exchange of a methyl group with a bromo group at the C5-position of thiazoles led to IC50 values in the range of 6.61 to 9.34 μM.[3]

Experimental Protocols for Anticancer Evaluation

To empirically validate the predicted SAR and quantify the anticancer activity of novel analogs, robust and reproducible in vitro assays are essential. The following are standard protocols for the MTT and Sulforhodamine B (SRB) assays, which are widely used for cytotoxicity screening.[10][11][12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[10][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[10]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB.[10]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Assay_Workflow A Seed Cells & Treat (as in MTT) B Fix Cells (TCA) A->B C Wash B->C D Stain with SRB C->D E Wash D->E F Solubilize Dye (Tris Base) E->F G Measure Absorbance (510 nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the established SAR principles of related 2-aminothiazole derivatives, researchers can rationally design and synthesize analogs with enhanced potency and selectivity. The strategic modification of the N-methylacetamide group, the formyl moiety, and the thiazole ring itself, coupled with rigorous in vitro evaluation using standardized assays, will be instrumental in advancing this chemical series towards preclinical development. Future work should focus on exploring a diverse range of substituents at each key position to build a comprehensive SAR profile and to identify lead compounds with optimal drug-like properties.

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  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemistry Reviews Letters. [Link]

  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022). Semantic Scholar. [Link]

  • MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (2022). Molecules. [Link]

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A Comparative Guide to the Synthetic Routes of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

This compound is a versatile building block in the synthesis of more complex bioactive molecules.[1] The presence of a reactive formyl group on the thiazole ring allows for a variety of subsequent chemical transformations, making it a valuable precursor for generating libraries of novel compounds for high-throughput screening. The N-methylacetamide moiety can also play a crucial role in modulating the pharmacological properties of the final compounds. Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will compare two primary synthetic strategies: a classical approach involving the Hantzsch thiazole synthesis followed by functional group manipulations, and a more direct approach utilizing the Vilsmeier-Haack formylation.

Route 1: The Classical Hantzsch Thiazole Synthesis and Subsequent Functionalization

This route builds the thiazole ring from acyclic precursors and then introduces the required functional groups in a stepwise manner. This approach offers flexibility in the introduction of substituents on the thiazole ring.

Experimental Protocol

Step 1: Synthesis of 2-Amino-1,3-thiazole-4-carboxylic acid

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives can be designed and synthesized as starting materials.[2]

Step 2: Acetylation of the 2-Amino Group

The 2-amino group of the thiazole derivative is acetylated to form the corresponding acetamide.

Step 3: N-Methylation of the Acetamide

The acetamide is then N-methylated to introduce the methyl group on the nitrogen atom.

Step 4: Conversion of the Carboxylic Acid to the Formyl Group

The carboxylic acid at the 4-position is then converted to the formyl group. This can be achieved through various methods, such as reduction to the alcohol followed by oxidation, or through the formation of an acid chloride followed by a Rosenmund reduction.

Causality and Experimental Choices

The Hantzsch synthesis is a robust and well-established method for the formation of the thiazole ring, providing a reliable foundation for this synthetic route.[3][4] The subsequent functionalization steps are standard organic transformations. The choice of reagents and reaction conditions for each step would be guided by the specific nature of the substituents on the starting materials to maximize yield and minimize side reactions.

Route 2: Vilsmeier-Haack Formylation of a Precursor Thiazole

This route involves the direct formylation of a pre-existing N-methyl-N-(thiazol-2-yl)acetamide. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

Experimental Protocol

Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide

This precursor can be synthesized from 2-aminothiazole and acetyl chloride in dry acetone.[7]

Step 2: N-Methylation of N-(1,3-thiazol-2-yl)acetamide

The N-methylation of the acetamide is carried out to yield N-methyl-N-(1,3-thiazol-2-yl)acetamide.

Step 3: Vilsmeier-Haack Formylation

The N-methyl-N-(1,3-thiazol-2-yl)acetamide is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 4-position of the thiazole ring. The reaction typically proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent acts as the electrophile.[5]

Causality and Experimental Choices

The Vilsmeier-Haack reaction is an efficient one-pot formylation method, often offering high regioselectivity on activated heterocyclic systems.[5] The choice of a 2-acetamido-thiazole derivative as the substrate is crucial as the acetamido group is an activating group, directing the electrophilic substitution to the C-5 position. However, studies have shown that the substitution pattern on the thiazole ring can influence the site of formylation, with some substrates leading to N-formylation or formylation at other positions.[8][9] Careful control of reaction conditions is therefore essential to achieve the desired C-4 formylation.

Comparative Analysis

ParameterRoute 1: Hantzsch Synthesis & FunctionalizationRoute 2: Vilsmeier-Haack Formylation
Overall Yield Generally lower due to multiple steps.Potentially higher if the Vilsmeier-Haack step is efficient.
Number of Steps More steps, leading to a longer overall synthesis time.Fewer steps, potentially more streamlined.
Scalability May be challenging to scale up due to the multiple steps and potential for purification difficulties at each stage.The Vilsmeier-Haack reaction is often scalable, making this route potentially more suitable for large-scale production.
Reagent Cost & Availability May involve more expensive or specialized reagents for the functional group interconversions.The reagents for the Vilsmeier-Haack reaction (POCl3 and DMF) are common and relatively inexpensive.
Control of Regioselectivity The position of the functional groups is determined by the choice of starting materials for the Hantzsch synthesis, offering good control.The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the substituents on the thiazole ring and may require careful optimization.[8][9]
Safety Considerations Involves multiple distinct reactions, each with its own safety profile.The Vilsmeier-Haack reagent is corrosive and moisture-sensitive, requiring careful handling.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Hantzsch Synthesis & Functionalization cluster_route2 Route 2: Vilsmeier-Haack Formylation A1 Acyclic Precursors B1 Hantzsch Synthesis A1->B1 C1 2-Amino-1,3-thiazole-4-carboxylic acid B1->C1 D1 Acetylation C1->D1 E1 N-Acetylated Thiazole D1->E1 F1 N-Methylation E1->F1 G1 N-Methylated Acetamide F1->G1 H1 Carboxylic Acid to Formyl Group Conversion G1->H1 I1 This compound H1->I1 A2 2-Aminothiazole B2 Acetylation A2->B2 C2 N-(1,3-thiazol-2-yl)acetamide B2->C2 D2 N-Methylation C2->D2 E2 N-methyl-N-(1,3-thiazol-2-yl)acetamide D2->E2 F2 Vilsmeier-Haack Formylation E2->F2 G2 This compound F2->G2

Caption: Comparative workflow of the two primary synthetic routes to the target molecule.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will ultimately depend on the specific requirements of the research or development project.

  • Route 1 (Hantzsch Synthesis) is advantageous when a high degree of control over the substitution pattern of the thiazole ring is required and when the necessary starting materials for the multi-step functionalization are readily available.

  • Route 2 (Vilsmeier-Haack Formylation) is likely to be the more efficient and scalable option, particularly if the starting N-methyl-N-(1,3-thiazol-2-yl)acetamide is accessible. The directness of the formylation step makes it an attractive choice for producing larger quantities of the target intermediate.

It is recommended that researchers evaluate both routes on a small scale to determine which is more suitable for their specific application, taking into account factors such as precursor availability, reaction yields, and ease of purification.

References

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1516. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]

  • ResearchGate. (2025). Vilsmeier—Haack Reaction of Substituted 2-Acetamidothiazole Derivatives and Their Antimicrobial Activity. Available at: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • MDPI. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Molecules, 19(11), 18995-19011. Available at: [Link]

  • Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27456. Available at: [Link]

  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 341-348. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 564-569. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Research Journal of Pharmacy and Technology, 12(12), 5897-5900. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of drug discovery and development, from synthesis to screening, the final and often overlooked step is the responsible disposal of research chemicals. This guide provides a detailed protocol for the safe and compliant disposal of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a compound of interest in medicinal chemistry. As researchers, our responsibility extends beyond the bench to ensuring that our work does not pose a risk to ourselves, our colleagues, or the environment. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety procedures.

Hazard Assessment: Understanding the Molecule

  • The Thiazole Ring: Thiazole and its derivatives are prevalent in many biologically active molecules and approved drugs, often exhibiting a favorable toxicity profile.[1] However, the five-membered heterocyclic ring can undergo metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites that can lead to toxicity.[2] As a general principle, compounds containing a thiazole ring should be handled with care, assuming they have the potential for biological activity and may be harmful.[3][4]

  • The N-Methylacetamide Moiety: N-Methylacetamide is classified as a substance of very high concern by the European Chemicals Agency (ECHA) and is known to be a reproductive toxin.[5][6] It may cause harm to the unborn child and is harmful if swallowed.[7][8] Skin and eye irritation are also potential hazards.[7]

Given these components, this compound must be treated as a hazardous chemical. This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

Inferred Hazard Profile Summary
PropertyAssessmentRationale & Key Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on the N-methylacetamide component.[8]
Reproductive Toxicity Suspected Reproductive ToxinBased on the known hazards of N-methylacetamide.[6]
Skin/Eye Irritation Potential IrritantCommon for many organic chemicals; based on N-methylacetamide data.[7]
Environmental Hazard Potential for HarmThiazole derivatives can be biologically active.[2] The compound is water-soluble and may spread in water systems.[9]
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][11]

The Regulatory Framework: A Note on Compliance

The disposal of chemical waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12] This act establishes the "cradle-to-grave" management system for hazardous waste. It is imperative that all disposal activities comply not only with federal regulations but also with state and local rules, which may be more stringent.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams containing this compound.

Protocol 1: Disposal of Unused or Expired Product
  • Do Not Dispose Down the Drain or in Regular Trash: This compound is presumed to be hazardous and must not be disposed of via sanitary sewer or as solid municipal waste.[13]

  • Maintain Original Container: If possible, keep the compound in its original, clearly labeled container. Ensure the container is in good condition, with no cracks or signs of deterioration.[14]

  • Label as Waste: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including the full chemical name: "this compound."

  • Segregate and Store: Store the container in a designated hazardous waste accumulation area. This area should be a secondary containment bin in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[7][10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as contaminated gloves, weighing paper, paper towels, and silica gel from chromatography.

  • Waste Collection: In the fume hood where the work was performed, collect all contaminated solid waste into a designated, sealable container. A heavy-duty plastic bag or a wide-mouth screw-top jar are suitable options.

  • Avoid Sharps: Do not mix sharp objects (needles, razor blades, contaminated glass) with non-sharp solid waste. These must be disposed of separately in a designated sharps container (see Protocol 3).

  • Container Labeling: Once the container is full, seal it and affix a "Hazardous Waste" label. List all chemical contaminants. For example: "Solid Waste contaminated with this compound."

  • Storage and Pickup: Store the sealed container in the designated hazardous waste accumulation area and arrange for EHS pickup.

Protocol 3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, solutions, and solvent rinses containing the compound.

  • Use a Designated Waste Container: All liquid waste must be collected in a leak-proof container with a secure, screw-top cap.[15] The container material must be compatible with all components of the waste stream (e.g., a glass bottle for organic solvents).

  • Leave Headspace: Do not overfill the container. Leave at least 5-10% of the volume as empty headspace to allow for vapor expansion.[14][15]

  • Labeling: Label the container with a "Hazardous Waste" tag. Crucially, list all components of the liquid waste by percentage. For example: "Methanol (80%), Water (15%), this compound (~5%)."

  • Segregation: Do not mix incompatible waste streams. For example, halogenated solvents should typically be segregated from non-halogenated solvents.

  • Storage and Pickup: Keep the container tightly sealed when not in use. Store it in a secondary containment tray in the designated hazardous waste area and arrange for pickup by EHS.

Protocol 4: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container (see Protocol 3).[16]

  • Triple Rinse: Perform a triple rinse with the same solvent.[16] Collect all rinsate as hazardous waste.

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water.

Emergency Procedures: Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately alert everyone in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if the substance is aerosolized, evacuate the area and contact your institution's EHS emergency line.

  • Don Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[11]

  • Collect Absorbent Material: Carefully sweep or scoop the absorbent material into a sealable container.

  • Label and Dispose: Label the container as "Spill Debris with this compound" and dispose of it as hazardous solid waste (see Protocol 2).

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. The cloth and any contaminated PPE should be disposed of as hazardous solid waste.

By adhering to these protocols, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and attention to safety as the initial synthesis and analysis. This commitment to responsible chemical management is fundamental to the integrity and sustainability of our scientific endeavors.

References

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • This compound . PubChem. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity . The Gohlke Group. [Link]

  • N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide . PubChem. [Link]

  • N-Methylacetamide Safety Data Sheet (Alternative) . Fisher Scientific. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . National Center for Biotechnology Information (PMC). [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy . ResearchGate. [Link]

  • N-Methylacetamide Material Safety Data Sheet . Cole-Parmer. [Link]

  • N-Ethylacetamide Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal Procedures Handbook . Lehigh University. [Link]

  • N-Methylacetamide . Wikipedia. [Link]

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Safeguarding Your Research: A Practical Guide to Handling N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling. Based on the toxicological profiles of analogous compounds such as N-methylacetamide and various thiazole derivatives, N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide should be handled with care.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3][4][5]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may pose health risks.[4][6]

  • Reproductive Toxicity: Some related acetamides have been shown to have reproductive toxicity in animal studies.[4][7][8][9]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The appropriate selection and use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]To prevent skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for operations that generate dust or aerosols.To minimize the inhalation of the compound.

It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal.

Section 3: Operational Protocol - A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is essential for consistent safety in the laboratory.

Step 1: Preparation

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before introducing the compound.

Step 2: Handling and Use

  • Wear the appropriate PPE as detailed in Section 2.

  • Handle the compound in a manner that minimizes the generation of dust or aerosols.[9]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Keep the container tightly closed when not in use.[4][7][8]

Step 3: Post-Handling

  • Thoroughly clean the work area and any contaminated equipment after use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Remove and properly store or dispose of PPE.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Confirm accessibility of safety shower and eyewash station prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/dispense compound in fume hood prep3->handle1 handle2 Perform experimental procedure handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces and equipment handle3->clean1 clean2 Dispose of waste in designated, labeled container clean1->clean2 clean3 Remove and dispose of/clean PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Section 4: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] For large spills, contact your institution's environmental health and safety department.
Section 5: Disposal Plan - Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, in accordance with all federal, state, and local regulations.[1][6][7][8] Do not dispose of it down the drain or in the general trash.

Disposal Decision Tree

start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of according to standard lab procedures is_contaminated->non_hazardous_waste No collect Collect in a labeled, sealed, chemically compatible container hazardous_waste->collect dispose Arrange for pickup by approved hazardous waste contractor collect->dispose

Caption: A decision tree to guide the proper disposal of waste materials.

Section 6: Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] Keep the container tightly closed.[4][7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7][10]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Ethylacetamide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. N-(Thiazol-2-yl)acetamide. [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.